1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
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Overview
Description
1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties, making it valuable for drug development, bioimaging, and material science1. Its unique structure offers opportunities for exploring new therapeutic avenues and designing innovative materials1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized and evaluated for their biological activity23. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, it is known that the compound contains a pyridin-2-ylpiperazin-1-yl moiety4. This moiety is common in many biologically active compounds4.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, related compounds have been synthesized via various chemical reactions35.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results. However, it is known that the compound has a unique structure that makes it valuable for various applications in scientific research1.Scientific Research Applications
Anticancer Research
A study by Feng et al. (2020) focused on synthesizing and evaluating a series of diaryl urea derivatives, including compounds similar to 1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea, for their antiproliferative activity against various cancer cell lines. They reported significant antiproliferative effects, suggesting potential as anticancer agents.
Synthesis and Characterization
Bhat et al. (2018) explored the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, related to the chemical structure . Their work presents a method for efficient synthesis of such compounds Bhat, Al-Omar, Ghabbour, & Naglah, 2018.
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which include compounds similar to 1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea. This method is crucial for quality control in pharmaceuticals Ye, Huang, Li, Xiang, & Xu, 2012.
Rho Kinase Inhibitor Synthesis
Wei et al. (2016) detailed the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is structurally similar and relevant to the compound . This compound is investigated for treating central nervous system disorders Wei, Chen, Yan, Li, Li, & Wang, 2016.
Antimicrobial and Antibacterial Activity
A study by Patel et al. (2012) on thiazolidinone derivatives, which incorporated 1-pyridin-2-yl-piperazine, revealed their antimicrobial activity against various bacteria and fungi. This highlights the compound's potential in antimicrobial applications Patel, Kumari, & Patel, 2012.
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, related compounds have been evaluated for their cytotoxicity on human cells23.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, its unique structure and intriguing properties make it valuable for drug development, bioimaging, and material science, offering opportunities for exploring new therapeutic avenues and designing innovative materials1.
properties
IUPAC Name |
1-(2-phenylethyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(27-15-13-21-6-2-1-3-7-21)28-23-11-9-22(10-12-23)20-29-16-18-30(19-17-29)24-8-4-5-14-26-24/h1-12,14H,13,15-20H2,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGOJQCBMXQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea |
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